molecular formula C10H12BrFO2 B13980416 2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene

Katalognummer: B13980416
Molekulargewicht: 263.10 g/mol
InChI-Schlüssel: TZEFQZGDOZCMCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H12BrFO2. It is a derivative of benzene, featuring bromine and fluorine atoms along with a methoxypropoxy group. This compound is used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets and pathways, influencing biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene is unique due to the presence of the methoxypropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H12BrFO2

Molekulargewicht

263.10 g/mol

IUPAC-Name

2-bromo-4-fluoro-1-(3-methoxypropoxy)benzene

InChI

InChI=1S/C10H12BrFO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6H2,1H3

InChI-Schlüssel

TZEFQZGDOZCMCQ-UHFFFAOYSA-N

Kanonische SMILES

COCCCOC1=C(C=C(C=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.